- Fluorinated heterocyclic compounds. 4-Fluoro-2-pyridone, Journal of Heterocyclic Chemistry, 1985, 22(1), 145-7
Cas no 96530-81-3 (4-fluoro-2-methoxy-pyridine)
4-fluoro-2-methoxy-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-2-methoxypyridine
- 2-METHOXY-4-FLUOROPYRIDINE
- fluoromethoxypyridine
- NSC 361062
- PYRIDINE, 4-FLUORO-2-METHOXY-
- 4-fluoro-2-methoxy-pyridine
- NSC361062
- PubChem6596
- 4-fluoranyl-2-methoxy-pyridine
- FCH855243
- VP12345
- AB53299
- PC200266
- AX8149718
- AB0020655
- V1620
- 530F813
- A845605
- J-
- 4-Fluoro-2-methoxypyridine (ACI)
- NSC-361062
- SCHEMBL9315185
- EN300-121454
- CS-W006596
- FE-0211
- MFCD09835267
- DB-027594
- AKOS006284575
- RGWFJFBUHTUVMV-UHFFFAOYSA-N
- SY107590
- 96530-81-3
- J-515341
- DTXSID70320545
-
- MDL: MFCD09835267
- Inchi: 1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
- InChI Key: RGWFJFBUHTUVMV-UHFFFAOYSA-N
- SMILES: FC1C=C(OC)N=CC=1
Computed Properties
- Exact Mass: 127.04300
- Monoisotopic Mass: 127.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 22.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.47
- PSA: 22.12000
- LogP: 1.22930
- Vapor Pressure: No data available
4-fluoro-2-methoxy-pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H302 (100%) H312 (100%) H315 (100%)
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
4-fluoro-2-methoxy-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-fluoro-2-methoxy-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ON915-1g |
4-fluoro-2-methoxy-pyridine |
96530-81-3 | 98% | 1g |
176CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ON915-5g |
4-fluoro-2-methoxy-pyridine |
96530-81-3 | 98% | 5g |
680CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ON915-25g |
4-fluoro-2-methoxy-pyridine |
96530-81-3 | 98% | 25g |
2744CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ON915-10g |
4-fluoro-2-methoxy-pyridine |
96530-81-3 | 98% | 10g |
1276CNY | 2021-05-08 | |
| Matrix Scientific | 056346-1g |
4-Fluoro-2-methoxypyridine, 95+% |
96530-81-3 | 95+% | 1g |
$88.00 | 2021-06-27 | |
| Matrix Scientific | 056346-5g |
4-Fluoro-2-methoxypyridine, 95+% |
96530-81-3 | 95+% | 5g |
$276.00 | 2021-06-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ON915-100g |
4-fluoro-2-methoxy-pyridine |
96530-81-3 | 98% | 100g |
7330CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F838845-1g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 98% | 1g |
146.70 | 2021-05-17 | |
| Fluorochem | 208735-250mg |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 208735-5g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 95% | 5g |
£61.00 | 2022-03-01 |
4-fluoro-2-methoxy-pyridine Production Method
Production Method 1
Production Method 2
- 4-Heterocyclyl-2,2-dimethyl-3-chromanol derivatives as antihypertensives and antiarrhythmics, their preparation, and formulations containing them, European Patent Organization, , ,
4-fluoro-2-methoxy-pyridine Raw materials
4-fluoro-2-methoxy-pyridine Preparation Products
4-fluoro-2-methoxy-pyridine Suppliers
4-fluoro-2-methoxy-pyridine Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-fluoro-2-methoxy-pyridine
Recent Advances in the Application of 4-Fluoro-2-Methoxy-Pyridine (CAS: 96530-81-3) in Chemical Biology and Pharmaceutical Research
4-Fluoro-2-methoxy-pyridine (CAS: 96530-81-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements in the use of 4-fluoro-2-methoxy-pyridine is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a key intermediate in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The fluorine atom at the 4-position enhances binding affinity to the kinase domain, while the methoxy group at the 2-position improves metabolic stability, making it an attractive scaffold for further optimization.
In addition to its applications in kinase inhibitor development, 4-fluoro-2-methoxy-pyridine has also been explored as a precursor for radiopharmaceuticals. A recent study in Nuclear Medicine and Biology reported its use in the synthesis of fluorine-18 labeled probes for positron emission tomography (PET) imaging. The compound's ability to undergo facile nucleophilic aromatic substitution with [18F]fluoride makes it particularly valuable for creating imaging agents targeting neurodegenerative diseases and cancer.
Mechanistic studies have provided deeper insights into the reactivity of 4-fluoro-2-methoxy-pyridine. Research published in Organic Letters (2023) elucidated the compound's participation in palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic systems. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a unique electronic environment that facilitates regioselective functionalization, opening new avenues for structure-activity relationship studies.
The pharmaceutical industry has shown increasing interest in 4-fluoro-2-methoxy-pyridine as evidenced by recent patent filings. Several major pharmaceutical companies have disclosed applications of this scaffold in their drug discovery programs, particularly for central nervous system (CNS) targets. Its favorable physicochemical properties, including appropriate lipophilicity and hydrogen bonding capacity, contribute to its growing popularity in medicinal chemistry.
Looking forward, researchers are exploring the potential of 4-fluoro-2-methoxy-pyridine in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results suggest that modifications of this core structure can yield potent proteolysis targeting chimeras (PROTACs) with improved pharmacokinetic profiles. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this versatile building block in chemical biology and drug discovery.
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